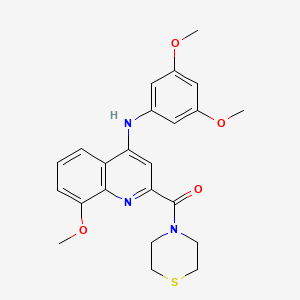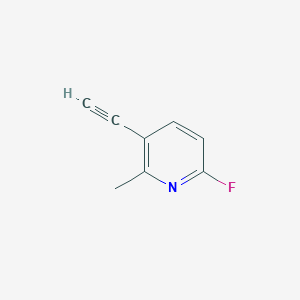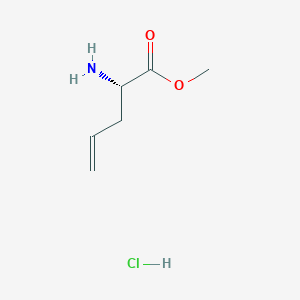
(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,5-Dimethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as DMQTT, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques : Research has explored the synthesis of enantiomers of closely related compounds, showcasing advanced methodologies for creating potent and selective ligands for receptor subtypes, such as the alpha 1B-adrenoceptor, indicating potential therapeutic applications in cardiovascular and neurological disorders (Giardiná et al., 1996).
Antioxidant Properties : Studies on derivatives of similar structural frameworks have demonstrated significant antioxidant activities. This suggests potential applications in preventing oxidative stress-related diseases, with some synthesized compounds showing promising antioxidant power compared to standard compounds (Çetinkaya et al., 2012).
Pharmacological Applications
Cytotoxic Activity : The exploration of aminoisoquinoline-quinone derivatives with amino acid moieties has shown moderate to high cytotoxic activity against cancer cell lines. This highlights the compound's potential role in developing new chemotherapeutic agents (Valderrama et al., 2016).
Inhibition of P-glycoprotein : Studies on new P-glycoprotein inhibitors, such as HM-30181, reveal the compound's metabolism in rats and its potential to enhance the efficacy of chemotherapeutic drugs by overcoming drug resistance mechanisms (Paek et al., 2006).
Chemical Properties and Synthesis
Novel Synthetic Routes : Research into convenient synthesis methods for doubly constrained amino acid derivatives indicates the potential for creating novel compounds with specific pharmacological activities (Czombos et al., 2000).
Electrochemical Studies : Electrochemical oxidation studies on catechol and derivatives have led to the synthesis of compounds with strong fluorescence in a wide pH range, suggesting applications in biomedical analysis and as fluorescent labeling agents (Nematollahi & Golabi, 1996).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system .
Mode of Action
Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
The compound may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are associated with oxidative stress. Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action could potentially lead to changes in cellular components due to oxidative stress. For instance, it could increase the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Propiedades
IUPAC Name |
[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-16-11-15(12-17(13-16)29-2)24-19-14-20(23(27)26-7-9-31-10-8-26)25-22-18(19)5-4-6-21(22)30-3/h4-6,11-14H,7-10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXFCILBIDNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)


![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)

![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)
![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)